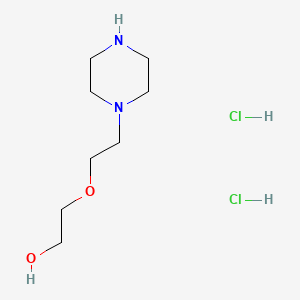

Dihidrocloruro de 2-(2-(piperazin-1-il)etoxi)etanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride, also known as 2-(2-piperazinylethoxy)ethanol dihydrochloride, is a derivative of piperazine. It is a white crystalline solid with a melting point of 155-156°C and a molecular weight of 218.24 g/mol. It is insoluble in water, but soluble in ethanol and diethyl ether. 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is used in a variety of scientific research applications including drug synthesis, drug screening, and drug delivery.

Aplicaciones Científicas De Investigación

Fluoroquinolone Replacement

Este compuesto se ha sintetizado como un reemplazo para el antibiótico ciprofloxacina, que se ha vuelto ineficaz contra ciertas bacterias . Es una molécula bifuncional, con una parte que actúa como una fluoroquinolona .

Metabolite of Hydroxyzine

Es un metabolito principal de la hidroxicina que exhibe una alta afinidad específica para el receptor H1 de la histamina . Se utiliza para el manejo de alergias, fiebre del heno, angioedema y urticaria .

Synthesis of Other Compounds

Este compuesto se utiliza en la síntesis de una variedad de otros compuestos, incluidos aquellos con estructuras complejas . Por ejemplo, se utiliza en la síntesis de 2- (4- (2-Nitro-4- (trifluorometil)fenil)piperazin-1-il)etanol y 5- {4- [2- (2- { [ (terc-butoxi) carbonil] amino} etoxi) etil] piperazin-1-il} pirimidina-2-ácido carboxílico .

Pharmaceutical Research

En la investigación farmacéutica, este compuesto se utiliza como un estándar secundario para el análisis de titulación .

Preparation Process

El compuesto se obtiene alquilando el ácido piperazina-N-monocarboxílico con 2- (2-haloetoxi) -etanol bajo descarboxilación, y opcionalmente convirtiendo en sal dihidrohalogenada con un ácido halógeno .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various receptors, including histamine h1 receptors

Mode of Action

It’s possible that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in cellular signaling or function

Biochemical Pathways

Based on the potential interaction with histamine h1 receptors , it’s plausible that the compound could influence pathways related to inflammation, allergic responses, and other physiological processes regulated by histamine

Result of Action

Based on the potential interaction with histamine H1 receptors , it’s possible that the compound could influence cellular responses to histamine, potentially affecting processes like inflammation and allergic reactions

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, which are involved in allergic responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in inflammatory responses . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways . The compound’s ability to modulate enzyme activity is particularly significant in its biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is essential for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its effectiveness.

Subcellular Localization

The subcellular localization of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, as it needs to reach its target sites to exert its effects.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride involves the reaction of 2-(2-chloroethoxy)ethanol with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(2-chloroethoxy)ethanol", "piperazine", "base", "hydrochloric acid" ], "Reaction": [ "Add piperazine to a solution of 2-(2-chloroethoxy)ethanol in a suitable solvent", "Add a base to the reaction mixture to facilitate the reaction", "Heat the reaction mixture to reflux for a suitable amount of time", "Cool the reaction mixture and add hydrochloric acid to form the dihydrochloride salt", "Isolate the product by filtration or other suitable means" ] } | |

Número CAS |

85293-16-9 |

Fórmula molecular |

C8H19ClN2O2 |

Peso molecular |

210.70 g/mol |

Nombre IUPAC |

2-(2-piperazin-1-ylethoxy)ethanol;hydrochloride |

InChI |

InChI=1S/C8H18N2O2.ClH/c11-6-8-12-7-5-10-3-1-9-2-4-10;/h9,11H,1-8H2;1H |

Clave InChI |

AYXMNBMQNHITDX-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCOCCO.Cl.Cl |

SMILES canónico |

C1CN(CCN1)CCOCCO.Cl |

Otros números CAS |

85293-16-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)